molecular formula C22H21FN2O2 B11349727 N-(4-ethylbenzyl)-2-(4-fluorophenoxy)-N-(pyridin-2-yl)acetamide

N-(4-ethylbenzyl)-2-(4-fluorophenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B11349727
M. Wt: 364.4 g/mol
InChI Key: KFHONNSNZOHYFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-ETHYLPHENYL)METHYL]-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ETHYLPHENYL)METHYL]-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps. One common method includes the reaction of 4-ethylbenzylamine with 2-(4-fluorophenoxy)acetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out under an inert atmosphere at room temperature to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ETHYLPHENYL)METHYL]-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(4-ETHYLPHENYL)METHYL]-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(4-ETHYLPHENYL)METHYL]-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ETHYLPHENYL)-2-THIOPHENECARBOXAMIDE
  • N-(4-ETHYLPHENYL)ACETAMIDE
  • N-(2-ETHOXYPHENYL)-N’-(4-ETHYLPHENYL)-ETHYLENE DIAMIDE

Uniqueness

N-[(4-ETHYLPHENYL)METHYL]-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to its combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H21FN2O2

Molecular Weight

364.4 g/mol

IUPAC Name

N-[(4-ethylphenyl)methyl]-2-(4-fluorophenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C22H21FN2O2/c1-2-17-6-8-18(9-7-17)15-25(21-5-3-4-14-24-21)22(26)16-27-20-12-10-19(23)11-13-20/h3-14H,2,15-16H2,1H3

InChI Key

KFHONNSNZOHYFV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)F

Origin of Product

United States

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